2-Bromo-6-methylpyrimidine-4-carboxamide
Description
2-Bromo-6-methylpyrimidine-4-carboxamide is a brominated pyrimidine derivative characterized by a pyrimidine ring substituted with a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxamide functional group at the 4-position. Pyrimidine derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic reactivity, making this compound a valuable intermediate in cross-coupling reactions, while the carboxamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
2-bromo-6-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6BrN3O/c1-3-2-4(5(8)11)10-6(7)9-3/h2H,1H3,(H2,8,11) |
InChI Key |
LFZLBKUIRDCPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidine-4-carboxamide typically involves the bromination of 6-methylpyrimidine-4-carboxamide. One common method is to react 6-methylpyrimidine-4-carboxamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
[ \text{6-Methylpyrimidine-4-carboxamide} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Coupling Products: Complex molecules formed by coupling with other aromatic compounds.
Scientific Research Applications
2-Bromo-6-methylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Key Observations :
- Functional Group Impact: Replacing the carboxamide with an amino group (e.g., 4-Amino-6-bromo-2-methylpyrimidine) reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents .
- Ring System Modifications : Switching to an imidazopyridine core (e.g., 6-Bromoimidazo[1,2-a]pyridine-3-carboxamide) introduces additional nitrogen atoms, enhancing π-π stacking interactions but reducing metabolic stability .
Spectroscopic and Electronic Properties
This contrasts with chloro analogues, where MEP shifts are less pronounced . UV-Vis spectra of carboxamide-containing pyrimidines typically show absorption maxima near 260–280 nm, whereas amino-substituted derivatives (e.g., 4-Amino-6-bromo-2-methylpyrimidine) exhibit hypsochromic shifts due to reduced conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
